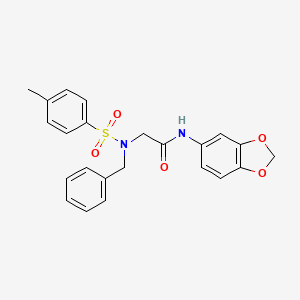

![molecular formula C24H23ClN4O3S B11636193 (6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636193.png)

(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物(6Z)-6-{4-[2-(4-クロロ-3-メチルフェノキシ)エトキシ]ベンジリデン}-5-イミノ-2-(プロパン-2-イル)-5,6-ジヒドロ-7H-[1,3,4]チアゾロ[3,2-a]ピリミジン-7-オン は、チアゾロ[3,2-a]ピリミジノンコアを特徴とする複雑な有機分子です。

準備方法

合成経路と反応条件

この化合物の合成は、一般的に容易に入手可能な前駆体から出発し、複数の段階を伴います。一般的な合成経路には、以下が含まれます。

チアゾロ[3,2-a]ピリミジノンコアの形成: この段階では、適切な前駆体を酸性または塩基性条件下で環化させます。

ベンジリデン基の導入: これは、コア構造とベンズアルデヒド誘導体との縮合反応によって達成されます。

エーテル形成: フェノキシエトキシ基は、多くの場合、ハロアルカンとフェノール誘導体を使用する求核置換反応によって導入されます。

最終的な修飾:

工業生産方法

この化合物の工業生産は、収率と純度を最大化するために、上記の合成段階の最適化を伴う可能性があります。これには、以下が含まれる場合があります。

触媒: 反応速度と選択性を高めるための触媒の使用。

連続フロー化学: 効率とスケーラビリティを向上させるための連続フロー反応器の実装。

精製技術: 結晶化、クロマトグラフィー、蒸留などの高度な精製方法の採用。

化学反応の分析

反応の種類

酸化: この化合物は、特にイミノ基とフェノキシ基で酸化反応を起こす可能性があります。

還元: 還元反応は、イミノ基を標的にしてアミンに変換することができます。

置換: 求核置換反応と求電子置換反応の両方が可能であり、特に芳香環で起こります。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム (KMnO₄)、過酸化水素 (H₂O₂).

還元剤: 水素化ホウ素ナトリウム (NaBH₄)、水素化リチウムアルミニウム (LiAlH₄).

置換試薬: ハロゲン化物 (例:NaCl、KBr)、求核剤 (例:NaOH、NH₃).

主な生成物

酸化: キノンまたはカルボン酸の生成。

還元: アミンの生成。

置換: 使用する試薬に応じて、さまざまな置換誘導体の生成。

科学的研究の応用

化学

触媒: この化合物は、配位化学におけるリガンドとして機能し、さまざまな触媒プロセスを促進することができます。

材料科学: その独自の構造は、特定の電子特性または光学特性を持つ新しい材料を開発するための候補です。

生物学と医学

創薬: 特に特定の酵素または受容体を標的にするための新しい治療薬の設計におけるファーマコフォアとしての潜在的な用途。

生体プローブ: 酵素活性またはタンパク質相互作用を研究するための生化学アッセイで使用されます。

産業

高分子科学: 特定の機能を持つ高分子の合成に使用されます。

作用機序

この化合物は、酵素や受容体などの特定の分子標的との相互作用を通じて効果を発揮します。メカニズムには、多くの場合、以下が含まれます。

活性部位への結合: この化合物は、酵素の活性部位に結合して、その活性を阻害することができます。

経路の調節: これは、重要なタンパク質や核酸と相互作用することによって、生化学経路を調節することができます。

類似の化合物との比較

類似の化合物

- (6Z)-6-{4-[2-(3-メチルフェノキシ)エトキシ]ベンジリデン}-5-イミノ-2-(プロパン-2-イル)-5,6-ジヒドロ-7H-[1,3,4]チアゾロ[3,2-a]ピリミジン-7-オン

- (6Z)-6-{4-[2-(4-クロロフェノキシ)エトキシ]ベンジリデン}-5-イミノ-2-(プロパン-2-イル)-5,6-ジヒドロ-7H-[1,3,4]チアゾロ[3,2-a]ピリミジン-7-オン

独自性

フェノキシエトキシ部分にクロロ基とメチル基の両方が存在することは、この化合物をそのアナログと区別し、さまざまな用途における反応性と特異性を高める可能性があります。

(6Z)-6-{4-[2-(4-クロロ-3-メチルフェノキシ)エトキシ]ベンジリデン}-5-イミノ-2-(プロパン-2-イル)-5,6-ジヒドロ-7H-[1,3,4]チアゾロ[3,2-a]ピリミジン-7-オン は、その合成、反応、応用、および独自の特性を網羅しています。

類似化合物との比較

Similar Compounds

Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

Heparinoid: A compound with similar biological activity but different structural features.

Uniqueness

The uniqueness of (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

特性

分子式 |

C24H23ClN4O3S |

|---|---|

分子量 |

483.0 g/mol |

IUPAC名 |

(6Z)-6-[[4-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |

InChI |

InChI=1S/C24H23ClN4O3S/c1-14(2)23-28-29-21(26)19(22(30)27-24(29)33-23)13-16-4-6-17(7-5-16)31-10-11-32-18-8-9-20(25)15(3)12-18/h4-9,12-14,26H,10-11H2,1-3H3/b19-13-,26-21? |

InChIキー |

ZLQWXXZHRMULMQ-CCHDUMJESA-N |

異性体SMILES |

CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C)Cl |

正規SMILES |

CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11636128.png)

![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636145.png)

![2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11636150.png)

![1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B11636156.png)

![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636159.png)

![2-(2,3-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636164.png)

![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636166.png)

![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636176.png)

![5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11636188.png)

![butyl 4-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11636196.png)

![(5Z)-5-benzylidene-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636208.png)

![3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11636211.png)